N-(4-ethylphenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Description
N-(4-ethylphenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a heterocyclic compound featuring a fused triazolo-pyrazine core. The structure includes:
- Triazolo[4,3-a]pyrazin-3-one: A bicyclic system with a 1,2,4-triazole ring fused to a pyrazine moiety, stabilized by a 3-oxo group.
- Acetamide side chain: A 2-yl-acetamide group linked to a 4-ethylphenyl ring, contributing to hydrogen bonding and target affinity.
This compound is hypothesized to exhibit biological activity related to kinase inhibition or antimicrobial effects, based on structural analogs in the literature .
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[8-(4-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-3-16-6-8-17(9-7-16)24-19(28)14-27-22(29)26-13-12-23-21(20(26)25-27)30-18-10-4-15(2)5-11-18/h4-13H,3,14H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWXRUXUYHRUKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound F3406-4987, also known as N-(4-ethylphenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide, is a novel small-molecule inhibitor of Arenavirus multiplication. The primary target of this compound is the Arenavirus glycoprotein GP2 .
Mode of Action
F3406-4987 inhibits the Arenavirus by specifically interfering with the pH-dependent fusion in the endosome compartment that is mediated by the Arenavirus glycoprotein GP2. This fusion is required to release the virus ribonucleoprotein into the cell cytoplasm to initiate transcription and replication of the virus genome. The compound was found to interact with residue M437 within the transmembrane domain of GP2, which is critical for virus susceptibility to F3406-4987.
Biochemical Pathways
The inhibition of the pH-dependent fusion in the endosome compartment disrupts the Arenavirus life cycle, preventing the virus from replicating within the host cell. This disruption affects the downstream effects of the Arenavirus infection, potentially reducing the severity of the disease caused by the virus.
Result of Action
The result of the action of F3406-4987 is the inhibition of Arenavirus multiplication. By preventing the virus from replicating within the host cell, the compound could potentially reduce the severity of the disease caused by the virus.
Action Environment
The action of F3406-4987 is influenced by the pH of the endosome compartment within the host cell. The compound specifically interferes with the pH-dependent fusion mediated by the Arenavirus glycoprotein GP2. Therefore, changes in the pH of the endosome compartment could potentially influence the compound’s action, efficacy, and stability.
Biological Activity
N-(4-ethylphenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a complex organic compound classified under fused heterocyclic compounds. This compound exhibits significant potential for various pharmacological applications due to its diverse biological activities. Its structure suggests interactions with specific biological targets, making it a candidate for further investigation in medicinal chemistry.
Molecular Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 366.42 g/mol. The compound contains multiple functional groups that contribute to its reactivity and potential interactions within biological systems.
Biological Activity
The biological activity of this compound can be categorized into several areas:
1. Antimicrobial Activity:
Studies indicate that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with triazole and pyrazine moieties have shown effectiveness against various pathogens due to their ability to disrupt microbial cellular processes.
2. Anticancer Potential:
Research has highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated that it may inhibit the growth of cancer cells by interfering with specific signaling pathways or cellular mechanisms. The structure's complexity allows for diverse interactions with cancer-related targets.
3. Ion Channel Modulation:
The compound is also being explored for its role in modulating ion channels, which are critical for numerous physiological functions. This activity could lead to therapeutic applications in treating diseases related to ion channel dysfunction.
The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions such as temperature and solvent choice. The mechanism of action is likely linked to the modulation of enzyme pathways or receptor interactions that are relevant to its pharmacological effects.
Data Table: Biological Activity Summary
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds within the same structural class as this compound:
- Anticancer Screening: A study identified novel anticancer compounds through screening drug libraries on multicellular spheroids, highlighting the importance of structural diversity in enhancing biological activity .
- Antimicrobial Studies: Research on thiazole-bearing molecules demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria . Similar methodologies could be applied to explore the antimicrobial potential of this compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural and functional features of the target compound with analogs from the provided evidence:
Structural and Functional Analysis
Core Heterocycle Modifications
- Triazolo-pyrazine vs.
- Sulfur vs. Oxygen Bridges: Compounds with 8-sulfanyl substituents () exhibit higher electrophilicity, whereas phenoxy groups (target compound) provide better π-π interactions .
Substituent Effects
- Phenoxy vs. Benzylthio: The 4-methylphenoxy group in the target compound increases lipophilicity (logP ~3.2 estimated) compared to the polar 4-chlorobenzylthio group (logP ~2.8) .
- Acetamide Linkers : The 4-ethylphenyl acetamide in the target compound enhances metabolic stability over 4-methoxybenzyl analogs (), which are prone to demethylation .
Preparation Methods
Formation of the Triazolopyrazine Core
The triazolopyrazine scaffold is synthesized via cyclization reactions, typically starting from pyrazine derivatives. A validated approach involves the reaction of 2-chloropyrazine with hydrazine hydrate to form a dihydrazine intermediate . Key steps include:
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Step 1 : In ethanol, 2-chloropyrazine reacts with hydrazine hydrate at 58–61°C for 15 hours, yielding a dihydrazine intermediate .
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Step 2 : Cyclization is achieved using trifluoroacetic anhydride (TFAA) and methanesulfonic acid under reflux (110°C), forming the triazolopyrazine ring .
Table 1: Reaction Conditions for Core Formation
| Parameter | Value | Citation |
|---|---|---|
| Temperature | 58–61°C (Step 1); 110°C (Step 2) | |
| Reagents | Hydrazine hydrate, TFAA, MeSO₃H | |
| Reaction Time | 15 hours (Step 1); 42–60 hours (Step 2) |
Introduction of the 4-Methylphenoxy Group
Position 8 of the triazolopyrazine core is functionalized via nucleophilic aromatic substitution (SNAr). A chlorine atom at position 8 is replaced by 4-methylphenol under alkaline conditions :
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Step 3 : The chlorinated triazolopyrazine intermediate reacts with 4-methylphenol in chlorobenzene at 50°C in the presence of potassium carbonate .
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Optimization : Elevated temperatures (80–100°C) and polar aprotic solvents (e.g., DMF) improve substitution efficiency .
Table 2: Phenoxy Group Introduction Parameters
Attachment of the Acetamide Side Chain
The acetamide moiety is introduced via a two-step acylation and amidation sequence:
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Step 4 : The triazolopyrazine intermediate undergoes acylation with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C .
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Step 5 : The resulting chloroacetamide reacts with 4-ethylaniline in ethanol under reflux, forming the final acetamide derivative .
Critical Considerations :
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Catalysis : Triethylamine (TEA) is used to scavenge HCl during acylation .
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Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures enhances purity (>99%) .
Table 3: Acetamide Functionalization Conditions
| Parameter | Value | Citation |
|---|---|---|
| Acylating Agent | Chloroacetyl chloride | |
| Coupling Amine | 4-Ethylaniline | |
| Solvent | DCM (Step 4); Ethanol (Step 5) |
Industrial-Scale Production Strategies
For large-scale synthesis, continuous flow reactors and catalytic hydrogenation are employed to improve yield and reduce waste:
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Flow Chemistry : Microreactors enable precise temperature control during cyclization, reducing side reactions .
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Catalytic Hydrogenation : Palladium on carbon (Pd/C) facilitates deprotection steps under mild conditions (25°C, 1 atm H₂) .
Table 4: Industrial Process Parameters
Purification and Characterization
Final purification involves sequential crystallization and chromatographic steps:
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Crystallization : The crude product is dissolved in hot ethanol and cooled to 0°C, yielding needle-like crystals .
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Chromatography : Silica gel columns with ethyl acetate/hexane (3:7) remove residual impurities .
Analytical Data :
Q & A
Basic: What are the optimal synthetic routes for N-(4-ethylphenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide?
The synthesis typically involves a multi-step approach:
- Core Formation : Condensation reactions to construct the triazolo-pyrazine core, often starting with pyrazine derivatives and triazole precursors.
- Substitution Steps : Introduction of the 4-methylphenoxy group at position 8 via nucleophilic aromatic substitution, requiring anhydrous conditions and catalysts like Lewis acids .
- Acetamide Coupling : Reaction of the intermediate with N-(4-ethylphenyl)acetamide using coupling agents (e.g., EDC/HOBt) in polar aprotic solvents (e.g., DMF) .
Critical Conditions : - Temperature control (10–25°C) to minimize side reactions like hydrolysis .
- Solvent optimization (e.g., ethanol for solubility, DMSO for reactivity) .
Advanced: How can researchers resolve contradictions in reaction yields when varying substituents on the triazolo-pyrazine core?
- Systematic Screening : Use Design of Experiments (DOE) to isolate variables (e.g., steric effects of 4-methylphenoxy vs. bulkier substituents) impacting yield .
- Mechanistic Studies : Employ kinetic analysis (e.g., time-resolved NMR) to identify rate-limiting steps. For example, electron-withdrawing groups on the phenyl ring may slow substitution kinetics .
- Cross-Validation : Compare results with structurally analogous compounds (e.g., piperazine or pyrrolidine derivatives) to identify trends in reactivity .
Basic: What analytical techniques confirm the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions and acetamide coupling .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation and detection of synthetic byproducts .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) to quantify impurities; >95% purity is typical for pharmacological studies .
Advanced: How to design kinase inhibition assays for this compound?
- Target Selection : Prioritize kinases with structural homology to targets of similar triazolo-pyrazines (e.g., VEGF receptor or MAPK pathways) .
- Assay Protocol :
- Use recombinant kinase domains in ATP-competitive assays (e.g., ADP-Glo™).
- Measure IC50 values at varying ATP concentrations to assess binding mode .
- Validate hits with cellular assays (e.g., phosphorylation inhibition in HEK293 cells) .
Basic: What are common side reactions during synthesis, and how are they mitigated?
- Hydrolysis of Acetamide : Occurs under acidic or high-temperature conditions. Mitigation: Use neutral pH buffers and low temperatures (<30°C) during coupling .
- Oxidation of Phenoxy Groups : Prevented by conducting reactions under inert atmospheres (N2/Ar) and avoiding strong oxidizing agents .
Advanced: What computational approaches predict biological targets and binding modes?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into kinase ATP-binding pockets. Focus on conserved residues (e.g., hinge region) .
- MD Simulations : Run 100-ns simulations to assess stability of ligand-protein complexes. Analyze hydrogen bonding with catalytic lysine or aspartate residues .
- SAR Modeling : QSAR models trained on triazolo-pyrazine derivatives can predict activity cliffs for structural optimizations .
Basic: How to address solubility challenges in biological assays?
- Solvent Systems : Use DMSO for stock solutions (≤1% final concentration to avoid cytotoxicity) .
- Formulation Aids : Co-solvents (e.g., PEG-400) or cyclodextrin-based encapsulation to enhance aqueous solubility .
Advanced: What considerations are critical for in vivo pharmacokinetic studies?
- Bioavailability : Assess logP (optimal range: 2–4) and plasma protein binding (equilibrium dialysis) to predict tissue penetration .
- Metabolic Stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., oxidation of the ethylphenyl group). Introduce fluorine or methyl groups to block metabolism .
- Toxicology Screening : Evaluate hepatotoxicity (ALT/AST levels) and cardiotoxicity (hERG channel inhibition) in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
